molecular formula C14H19N5OS B4506140 N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4506140
M. Wt: 305.40 g/mol
InChI Key: GGGTVKDAKYADTM-UHFFFAOYSA-N
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Description

"N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a cyclopenta[b]thiophene carboxamide derivative characterized by two critical substituents: a 1H-tetrazole group at position 2 and a branched 3-methylbutyl (isoamyl) chain on the carboxamide nitrogen. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 3-methylbutyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(3-methylbutyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-9(2)6-7-15-13(20)12-10-4-3-5-11(10)21-14(12)19-8-16-17-18-19/h8-9H,3-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGTVKDAKYADTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide ()

  • Substituents: A cyano group at position 3 and a thiazole ring with methyl and phenyl groups.
  • The cyano group improves electrophilicity, which may influence reactivity .

(b) 2-{[(1,3-Dioxo-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofurfuryl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()

  • Substituents : An isoindole-dione acetyl group and a tetrahydrofurfuryl (oxygen-containing) chain.
  • Impact : The polar tetrahydrofurfuryl group may improve solubility, while the isoindole-dione moiety could confer rigidity, affecting conformational stability .

(c) N-(6-methoxy-carbazol-1-yl)-2-(tetrazolyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()

  • Substituents : A methoxy-carbazolyl group and a tetrazole.
  • Impact : The bulky carbazolyl group may reduce solubility but enhance interactions with hydrophobic protein domains. The tetrazole’s acidity (pKa ~4.9) mimics carboxylic acids, aiding in ionic interactions .

(d) N-(3-carbamoyl-cyclopenta[b]thiophen-2-yl)-benzofuran-2-carboxamide ()

  • Substituents : A carbamoyl group and a benzofuran ring.

Physical Properties of Selected Analogues ()

Compound Substituents (Position 2) Carboxamide Group Melting Point (°C) Density (g/cm³)
C12 Oxazol-2-ylcarbamoyl 2-oxo-2H-chromene 39.3 1.4056
C13 5-amino-1H-pyrazol-3-yl Thiazol-2-yl 40.3 1.3947
C14 5-amino-1H-pyrazol-3-yl Oxazol-2-yl 33.1 1.4802
C15 5-amino-1-phenyl-pyrazol-3-yl Thiazol-2-yl 29.0 1.5376
C16 5-amino-1-phenyl-pyrazol-3-yl Oxazol-2-yl 35.9 1.4449
Target* 1H-tetrazol-1-yl 3-methylbutyl N/A N/A

Trends suggest that bulkier substituents (e.g., phenyl in C15) correlate with higher density, while flexible chains (e.g., 3-methylbutyl) may lower melting points compared to rigid groups .

Discussion

The target compound’s 3-methylbutyl chain distinguishes it from analogs with aromatic (e.g., phenyl in C12) or polar (e.g., tetrahydrofurfuryl in ) substituents. This branched alkyl group is expected to:

  • Increase lipophilicity (logP ~3–4), enhancing blood-brain barrier penetration compared to polar analogs.
  • Reduce crystallinity , leading to lower melting points than compounds with rigid substituents (e.g., C12: 39.3°C) .
  • Modulate bioactivity : Alkyl chains may interact with hydrophobic enzyme pockets, as seen in anticonvulsant thiophene derivatives .

Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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